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Compound of Interest

2-(2-Amino-4-
Compound Name:
methoxyphenoxy)ethanol

CAS No.: 761441-16-1

Cat. No.: B3153599

Get Quote

Executive Summary

» Target Molecule: 2-(2-Amino-4-methoxyphenoxy)ethanol

o CAS Registry (Related): 66095-81-6 (Generic for amino-methoxy-phenoxyethanol isomers;
specific isomer verification required by user).

o Core Strategy: Two-step synthesis starting from commercially available 4-Nitroguaiacol (2-
Methoxy-4-nitrophenol).

o O-Alkylation: Hydroxyethylation using Ethylene Carbonate (Green Route) to avoid toxic
halo-ethanols.

o Reduction: Catalytic hydrogenation of the nitro group to the amine.[1]

+ Key Challenge: Controlling the exotherm during hydrogenation and preventing oxidative
degradation of the final amino-phenol product.
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Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize hazardous waste and maximize atom economy. The use
of ethylene carbonate (EC) allows for a solvent-free or high-concentration melt reaction,
significantly reducing solvent waste compared to traditional Williamson ether synthesis.

Reaction Scheme (DOT Visualization)
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Figure 1: Synthetic pathway utilizing ethylene carbonate for hydroxyethylation followed by
catalytic reduction.

Process Development & Optimization
Step 1: Hydroxyethylation of 4-Nitroguaiacol

Traditional alkylation uses 2-chloroethanol, which is highly toxic and genotoxic. We utilize
Ethylene Carbonate (EC), which reacts with phenols in the presence of a base to form the
hydroxyethyl ether with the release of COa.

o Rationale: EC acts as a "masked" epoxide. The reaction is driven by the formation of the
stable phenoxy ether and the entropy gain from CO: release (if decarboxylation mechanism

dominates) or ring opening.
o Catalyst Choice: Potassium Carbonate (

) is preferred over organic bases for cost and ease of removal (water wash).

o Temperature: The reaction requires
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to proceed at a viable rate.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group is performed using Palladium on Carbon (Pd/C).
o Safety Critical: This reaction is highly exothermic (
). On a scale-up, heat removal is the limiting factor.

e Solvent: Methanol is chosen for high hydrogen solubility and ease of product isolation.

 Stability: The product is an electron-rich aniline derivative prone to oxidation (browning) in
air. It should be stored under nitrogen or converted to a salt (e.g., Hydrochloride or Sulfate)
immediately.

Detailed Experimental Protocols
Table 1: Materials & Stoichiometry (Batch Size: 1.0 kg

Input)

MW ( g/mol .
Reagent ) Equivalents Mass (kg) Moles Role
4- Starting
_ _ 169.13 1.0 1.00 5.91 _
Nitroguaiacol Material
Ethylene Alkylating
88.06 1.2 0.625 7.09
Carbonate Agent
Potassium
138.21 0.05 0.041 0.30 Catalyst
Carbonate
Solvent
Toluene 92.14 N/A 20L N/A )
(Optional*)
Pd/C (5% Hydrogenatio
N/A 2 wt% 0.02 N/A
wet) n Catalyst

*Note: Step 1 can be run neat (solvent-free melt) if the reactor agitation is sufficient.
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Protocol A: Synthesis of Intermediate (Nitro-Ether)

e Charging: Into a 5L glass-lined reactor or stainless steel autoclave, charge 4-Nitroguaiacol
(1.0 kg) and Potassium Carbonate (41 Q).

o Melting/Mixing: Heat the mixture to 100°C. The phenol will melt. Start agitation.
o Addition: Add Ethylene Carbonate (0.625 kg) in portions or as a melt.
e Reaction: Heat the mixture to 140-145°C.

o Process Insight: Evolution of CO2 may occur.[2] Ensure reactor venting is open through a
condenser to reflux any ethylene glycol formed or solvent used.

o Monitor by HPLC. Reaction time is typically 4—-6 hours.
o Workup:
o Cool to 80°C. Add Toluene (2.0 L) and Water (1.0 L).
o Stir for 30 mins to wash out unreacted ethylene carbonate and ethylene glycol by-product.

o Separate phases. Wash organic layer again with 5% NaOH (to remove unreacted phenol)
and then Brine.

o Crystallization: Cool the Toluene layer to 0-5°C. The intermediate 2-(2-nitro-4-
methoxyphenoxy)ethanol should crystallize.

o Filter and dry.

o Target Yield: 85-90% (approx. 1.1 kg).

Protocol B: Hydrogenation to Target (Amino-Ether)

o Preparation: Charge the Nitro-Intermediate (1.1 kg) into a high-pressure hydrogenation
reactor (e.g., Buchi/Parr).

e Solvent: Add Methanol (5.5 L).
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o Catalyst: Add 5% Pd/C (20 g, 50% water wet) as a slurry in methanol.
o Safety: Pd/C is pyrophoric when dry. Always handle wet.

e Purging: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

» Reaction:
o Set Hydrogen pressure to 3-5 bar.
o Heat to 40°C.

o Exotherm Control: The reaction will initiate rapidly. Control temperature via jacket cooling.
Do not exceed 60°C to prevent side reactions.

o Completion: Monitor Hz uptake. When uptake ceases (approx. 2—4 hours), confirm by HPLC
(Disappearance of nitro peak).

o [solation:

o Filter catalyst through a Celite bed or sparkler filter under Nitrogen (product is air-
sensitive).

o Concentrate the filtrate under reduced pressure.
o Product Form: The residue is a viscous oil or low-melting solid.

o Stabilization (Recommended): Dissolve residue in Ethanol and add conc.[3] HCI (1.05 eq)
to precipitate the Hydrochloride Salt. This greatly enhances shelf-life.

Process Flow Diagram (Unit Operations)
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Figure 2: Unit operation flow for the manufacture of 2-(2-Amino-4-methoxyphenoxy)ethanol.
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Analytical Quality Control
HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5um).
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
» Gradient: 5% B to 90% B over 20 mins.
e Detection: UV at 210 nm (general) and 280 nm (aromatic).
e Specification:
o Purity: > 98.5% (Area %).
o Impurity A (Starting Phenol): < 0.1%.[4][5]
o Impurity B (Bis-alkylated): < 0.5%.[4]

Identification[8]

e 1H NMR (DMSO-d6): Expect signals for the methoxy singlet (~3.7 ppm), aromatic protons
(6.3-6.6 ppm), and the ethylene glycol chain (triplets at ~3.9 and ~3.6 ppm).

Safety & Handling (E-E-A-T)

o Hydrogenation Safety: The reduction of nitro compounds is one of the most common causes
of thermal runaways in scale-up.

o Control: Calculate the adiabatic temperature rise. Ensure the cooling capacity of the
reactor > heat generation rate. Use a mass flow controller for Hydrogen to limit reaction
rate if cooling fails.

o Ethylene Carbonate: While "greener"” than chloroethanol, it is an irritant. At 140°C, thermal
decomposition can generate pressure. Ensure pressure relief systems are active.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/US10941097B2/en
https://www.researchgate.net/publication/362185418_RIFM_fragrance_ingredient_safety_assessment_ethanol_2-4-methylphenoxy-1-2-phenylethoxy-_CAS_Registry_Number_72987-59-8
https://patents.google.com/patent/US10941097B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Product Toxicity: Aminophenol ethers are often sensitizers. Handle the final product in a fume
hood or powder containment enclosure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770
[data.epo.org]

2. snu.elsevierpure.com [snu.elsevierpure.com]

3. commonorganicchemistry.com [commonorganicchemistry.com]

4. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents
[patents.google.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Scalable Synthesis of 2-(2-Amino-4-
methoxyphenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fie020678i
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Far010076f
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fbook%2F10.1002%2F9783527621606
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.sagepub.com%2Fdoi%2F10.1177%2F1091581812444141
https://www.benchchem.com/product/b3153599?utm_src=pdf-custom-synthesis#bc-rfq
https://data.epo.org/publication-server/rest/v1.1/patents/EP2285770NWB1/document.html
https://data.epo.org/publication-server/rest/v1.1/patents/EP2285770NWB1/document.html
https://snu.elsevierpure.com/en/publications/electrochemically-initiated-synthesis-of-ethylene-carbonate-from-/
https://commonorganicchemistry.com/Patents/Pfizer/WO2012069948.pdf
https://patents.google.com/patent/US10941097B2/en
https://patents.google.com/patent/US10941097B2/en
https://www.researchgate.net/publication/362185418_RIFM_fragrance_ingredient_safety_assessment_ethanol_2-4-methylphenoxy-1-2-phenylethoxy-_CAS_Registry_Number_72987-59-8
https://www.benchchem.com/product/b3153599/docs#application-note-scalable-synthesis-of-2-2-amino-4-methoxyphenoxy-ethanol
https://www.benchchem.com/product/b3153599/docs#application-note-scalable-synthesis-of-2-2-amino-4-methoxyphenoxy-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b3153599/docs#application-note-scalable-synthesis-
of-2-2-amino-4-methoxyphenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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